2-(2H-1,3-BENZODIOXOL-5-YL)-N-[2-(DIETHYLAMINO)ETHYL]-N-(6-ETHYL-1,3-BENZOTHIAZOL-2-YL)ACETAMIDE HYDROCHLORIDE
Beschreibung
This compound is a structurally complex acetamide derivative featuring a benzodioxole moiety, a 6-ethyl-substituted benzothiazole ring, and a diethylaminoethyl side chain. Its hydrochloride salt form enhances aqueous solubility, making it suitable for pharmacological studies. The compound’s molecular complexity underscores its synthetic challenges, particularly in regioselective functionalization and purification steps .
Eigenschaften
IUPAC Name |
2-(1,3-benzodioxol-5-yl)-N-[2-(diethylamino)ethyl]-N-(6-ethyl-1,3-benzothiazol-2-yl)acetamide;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H29N3O3S.ClH/c1-4-17-7-9-19-22(14-17)31-24(25-19)27(12-11-26(5-2)6-3)23(28)15-18-8-10-20-21(13-18)30-16-29-20;/h7-10,13-14H,4-6,11-12,15-16H2,1-3H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SISSBWZHXWPIBH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC2=C(C=C1)N=C(S2)N(CCN(CC)CC)C(=O)CC3=CC4=C(C=C3)OCO4.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H30ClN3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
476.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2H-1,3-BENZODIOXOL-5-YL)-N-[2-(DIETHYLAMINO)ETHYL]-N-(6-ETHYL-1,3-BENZOTHIAZOL-2-YL)ACETAMIDE HYDROCHLORIDE typically involves multi-step organic reactions. The process begins with the preparation of the benzodioxole and benzothiazole intermediates, followed by their coupling through amide bond formation. Common reagents used in these reactions include acyl chlorides, amines, and coupling agents like EDCI or DCC. The reaction conditions often require controlled temperatures and inert atmospheres to prevent side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Purification steps such as recrystallization and chromatography are crucial to obtain the compound in high purity.
Analyse Chemischer Reaktionen
Types of Reactions
2-(2H-1,3-BENZODIOXOL-5-YL)-N-[2-(DIETHYLAMINO)ETHYL]-N-(6-ETHYL-1,3-BENZOTHIAZOL-2-YL)ACETAMIDE HYDROCHLORIDE can undergo various chemical reactions, including:
Oxidation: The benzodioxole moiety can be oxidized to form quinones.
Reduction: The compound can be reduced to form corresponding amines or alcohols.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Halogenating agents like N-bromosuccinimide (NBS) or nucleophiles like sodium methoxide (NaOCH3).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines or alcohols.
Wissenschaftliche Forschungsanwendungen
2-(2H-1,3-BENZODIOXOL-5-YL)-N-[2-(DIETHYLAMINO)ETHYL]-N-(6-ETHYL-1,3-BENZOTHIAZOL-2-YL)ACETAMIDE HYDROCHLORIDE has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, including as an analgesic or anti-inflammatory agent.
Industry: Utilized in the development of advanced materials, such as polymers and dyes.
Wirkmechanismus
The mechanism of action of 2-(2H-1,3-BENZODIOXOL-5-YL)-N-[2-(DIETHYLAMINO)ETHYL]-N-(6-ETHYL-1,3-BENZOTHIAZOL-2-YL)ACETAMIDE HYDROCHLORIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For instance, it may inhibit certain enzymes involved in inflammation or cell proliferation, thereby exerting its therapeutic effects.
Vergleich Mit ähnlichen Verbindungen
Comparison with Structurally Related Compounds
N-(1,3-Benzodioxol-5-yl)-2-chloroacetamide ()
- Molecular Formula: C₉H₈ClNO₃
- Molecular Weight : 213.622
- Key Differences: Lacks the benzothiazole and diethylaminoethyl groups present in the target compound. Lower molecular weight and reduced solubility in polar solvents due to the absence of ionizable groups.
N-[2-(1,3-Benzodioxol-5-yl)ethyl]-2-chloroacetamide ()
- Structural Features :
- Ethyl linker between benzodioxole and chloroacetamide.
- Crystal structure reveals intermolecular N–H···O hydrogen bonding, forming parallel chains along the b-axis.
- Comparison: The ethyl spacer enhances conformational flexibility compared to the rigid benzothiazole ring in the target compound. Twinning in the crystal lattice may complicate solid-state characterization .
2-(Benzo[d][1,3]dioxol-5-yloxy)-N-(5-benzoyl-4-phenylthiazol-2-yl)-2-methylpropanamide ()
- Synthesis :
- Hydrolysis of ethyl esters followed by HATU-mediated coupling with a benzoyl-phenylthiazole amine.
- Purity >95% achieved via HPLC, comparable to the rigorous purification likely required for the target compound.
- Key Differences: Substituted thiazole ring (vs. benzothiazole in the target compound) with benzoyl and phenyl groups. Methylpropanoic acid backbone (vs. acetamide linker), altering metabolic stability and steric bulk .
N-[2-(5-Benzo[1,3]dioxol-5-ylmethylene-2,4-dioxo-thiazolidin-3-yl)-ethyl]-2-chloro-acetamide ()
- Molecular Weight : 368.79
- Structural Highlights: Thiazolidinone ring with two ketone groups, introducing planar rigidity and hydrogen-bonding sites. Chloroacetamide and benzodioxole groups shared with the target compound.
- Comparison: The 2,4-dioxo-thiazolidinone moiety may confer distinct electronic properties (e.g., increased polarity) compared to the benzothiazole ring. Potential for interactions with enzymes like peroxisome proliferator-activated receptors (PPARs), unlike the target compound’s hypothesized kinase inhibition .
Comparative Data Table
| Compound Name | Molecular Formula | Molecular Weight | Key Functional Groups | Solubility Profile |
|---|---|---|---|---|
| 2-(2H-1,3-Benzodioxol-5-yl)-N-[2-(diethylamino)ethyl]-N-(6-ethyl-1,3-benzothiazol-2-yl)acetamide Hydrochloride | C₂₃H₂₈ClN₃O₃S (est.) | ~494.5 (est.) | Benzodioxole, benzothiazole, diethylaminoethyl | High (due to hydrochloride) |
| N-(1,3-Benzodioxol-5-yl)-2-chloroacetamide | C₉H₈ClNO₃ | 213.622 | Benzodioxole, chloroacetamide | Low (neutral molecule) |
| N-[2-(1,3-Benzodioxol-5-yl)ethyl]-2-chloroacetamide | C₁₁H₁₂ClNO₃ | 241.67 | Benzodioxole, ethyl linker, chloroacetamide | Moderate |
| 2-(Benzo[d][1,3]dioxol-5-yloxy)-N-(5-benzoyl-4-phenylthiazol-2-yl)-2-methylpropanamide | C₂₆H₂₁N₂O₄S | 465.52 | Benzodioxolyloxy, benzoyl-phenylthiazole | Low (lipophilic groups) |
| N-[2-(5-Benzo[1,3]dioxol-5-ylmethylene-2,4-dioxo-thiazolidin-3-yl)-ethyl]-2-chloro-acetamide | C₁₆H₁₅ClN₂O₅S | 368.79 | Benzodioxole, thiazolidinone, chloroacetamide | Moderate (polar ketones) |
Research Findings and Implications
- Synthetic Complexity: The target compound’s benzothiazole and diethylaminoethyl groups necessitate multi-step synthesis, akin to the HATU-mediated coupling in . Purification challenges are expected due to aromatic stacking interactions .
- Biological Relevance: The benzothiazole moiety is associated with kinase inhibition (e.g., JAK/STAT pathways), while the diethylaminoethyl group may enhance cellular uptake via protonation in acidic environments (e.g., tumor tissues) .
- Stability : The hydrochloride salt form improves shelf-life compared to neutral analogs like those in and , which may degrade via hydrolysis of the chloroacetamide group .
Biologische Aktivität
The compound 2-(2H-1,3-benzodioxol-5-yl)-N-[2-(diethylamino)ethyl]-N-(6-ethyl-1,3-benzothiazol-2-yl)acetamide hydrochloride is a synthetic organic molecule that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
The compound's molecular structure includes a benzodioxole moiety and a benzothiazole unit, which are known for their diverse biological activities. The molecular formula is with a molecular weight of approximately 393.89 g/mol.
| Property | Value |
|---|---|
| Molecular Formula | C20H26ClN3O3 |
| Molecular Weight | 393.89 g/mol |
| LogP | 4.4126 |
| Polar Surface Area (PSA) | 40.93 Ų |
| Hydrogen Bond Acceptors | 4 |
| Hydrogen Bond Donors | 1 |
Anticancer Properties
Research indicates that compounds containing benzothiazole and benzodioxole structures often exhibit anticancer properties . A study highlighted that derivatives of these compounds can induce apoptosis in cancer cell lines, such as A549 (lung cancer) cells, through various mechanisms including the inhibition of the Akt signaling pathway .
Case Study:
In vitro experiments showed that a related compound with a similar structure significantly inhibited cell proliferation and induced apoptosis in A549 cells, suggesting potential for further development in anticancer therapies .
Antimicrobial Activity
Benzothiazole derivatives have been documented for their antimicrobial activity . The presence of the benzodioxole moiety may enhance this effect. In one study, compounds with similar structural features demonstrated significant inhibitory effects against various bacterial strains, indicating the potential application of this compound in treating infections .
The biological activity of this compound is likely mediated through several mechanisms:
- Inhibition of Key Enzymes: The compound may inhibit enzymes involved in cancer cell survival and proliferation.
- Induction of Apoptosis: Similar compounds have shown the ability to trigger programmed cell death pathways in malignant cells.
- Antimicrobial Action: The structural features may disrupt bacterial cell membranes or inhibit essential metabolic pathways.
Research Findings
Recent studies have focused on the synthesis and evaluation of similar compounds for their pharmacological profiles:
- Hydrazones and Benzoxazoles: A series of hydrazone derivatives exhibited pronounced anticancer activity by targeting specific signaling pathways associated with tumor growth .
- Benzothiazoles: These compounds are recognized for their multifaceted roles in medicinal chemistry, including anti-tumor and antimicrobial effects .
Q & A
Q. What are the key synthetic steps and critical reaction conditions for synthesizing this compound?
The synthesis involves multi-step protocols starting with functionalized benzodioxole and benzothiazole precursors. A common approach includes:
- Step 1 : Activation of the benzodioxol-5-yl moiety via acyl chloride formation (e.g., using oxalyl chloride) .
- Step 2 : Coupling with a diethylaminoethylamine intermediate under controlled pH and temperature to avoid side reactions .
- Step 3 : Purification via recrystallization or column chromatography, monitored by HPLC to ensure >95% purity . Critical parameters include solvent polarity (e.g., dichloromethane for acylation), temperature control (0–5°C for amine coupling), and inert atmospheres to prevent oxidation .
Q. Which spectroscopic and chromatographic methods are most reliable for characterizing this compound?
- NMR : ¹H and ¹³C NMR to confirm regioselectivity of the benzothiazole and benzodioxole moieties .
- HPLC : Reverse-phase C18 columns with UV detection at 254 nm for purity assessment .
- Mass Spectrometry : High-resolution ESI-MS to verify molecular weight (e.g., expected [M+H]⁺ at ~550–600 Da) .
Q. What preliminary biological assays are recommended to evaluate its bioactivity?
- Enzyme Inhibition : Screen against kinases or proteases using fluorometric assays (e.g., ATP-dependent kinase activity) .
- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa or MCF-7) with IC₅₀ determination .
- Solubility : Measure in PBS or DMSO to guide dosing for in vitro studies .
Advanced Research Questions
Q. How can statistical design of experiments (DoE) optimize reaction yield and purity?
- Factorial Design : Vary parameters like temperature, solvent ratio, and catalyst loading to identify interactions. For example, a 2³ factorial design can reduce experiments by 50% while maximizing yield .
- Response Surface Methodology (RSM) : Model non-linear relationships between variables (e.g., solvent polarity vs. reaction time) to predict optimal conditions .
- Validation : Confirm predicted yields with triplicate runs and compare with HPLC purity data .
Q. What computational strategies predict binding affinity or metabolic stability of this compound?
- Docking Simulations : Use AutoDock Vina or Schrödinger to model interactions with targets like kinase ATP-binding pockets .
- MD Simulations : Analyze conformational stability in aqueous environments (e.g., GROMACS with CHARMM force fields) .
- ADMET Prediction : Tools like SwissADME to estimate logP, CYP450 interactions, and blood-brain barrier permeability .
Q. How to resolve contradictions in biological activity data across studies?
- Meta-Analysis : Compare datasets using standardized protocols (e.g., uniform cell lines, assay durations) .
- Dose-Response Reevaluation : Test conflicting concentrations (e.g., 1–100 µM) to identify non-linear effects .
- Off-Target Profiling : Use proteome-wide affinity assays (e.g., KINOMEscan) to rule out nonspecific binding .
Q. What methodologies assess the compound’s stability under varying pH and oxidative conditions?
- Forced Degradation : Expose to 0.1M HCl (acidic), 0.1M NaOH (basic), and 3% H₂O₂ (oxidative) at 40°C for 24 hours .
- LC-MS Monitoring : Track degradation products (e.g., benzodioxole ring opening) and quantify half-life .
- Solid-State Stability : Store at 25°C/60% RH for 6 months, with periodic XRD analysis to detect polymorphic changes .
Methodological Tables
Q. Table 1. Key Reaction Parameters for Synthesis Optimization
| Parameter | Optimal Range | Impact on Yield/Purity | Reference |
|---|---|---|---|
| Temperature | 0–5°C (coupling) | Prevents imine formation | |
| Solvent | DCM/THF (1:1) | Balances polarity and solubility | |
| Catalyst | DMAP (5 mol%) | Accelerates acylation |
Q. Table 2. Comparison of Analytical Techniques
| Technique | Purpose | Sensitivity | Limitations |
|---|---|---|---|
| HPLC-UV | Purity assessment | 0.1% impurities | Requires standards |
| HR-ESI-MS | Molecular weight confirmation | 1 ppm accuracy | Costly instrumentation |
| ¹H NMR | Structural elucidation | ~1 µg sample | Overlapping peaks |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
